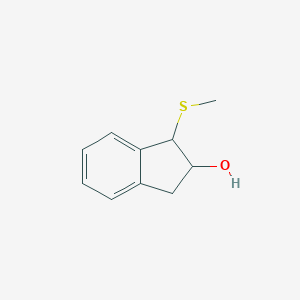

2-Hydroxy-1-methylthioindane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-1-methylthioindane, also known as this compound, is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

2-Hydroxy-1-methylthioindane has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structural characteristics make it a valuable intermediate in the development of prodrugs, which can enhance the solubility and bioavailability of therapeutic agents. For instance, modifications involving hydroxymethylation of similar compounds have demonstrated improved pharmacokinetic properties, suggesting that 2-hydroxy derivatives may also exhibit similar enhancements in drug delivery systems .

Antimicrobial Activity

Studies have indicated that compounds related to this compound may possess antimicrobial properties. Research into sulfamoyl derivatives has shown promising results as potential anti-inflammatory agents, with some compounds exhibiting significant COX-2 inhibition and enhanced solubility, which could be beneficial for parenteral administration . The exploration of these derivatives in therapeutic contexts highlights the potential for this compound to contribute to the development of new antimicrobial agents.

Materials Science

Photoinitiators in Polymer Chemistry

The compound has been utilized as a photoinitiator in photopolymerization processes. Photoinitiators are crucial in the synthesis of polymers and hydrogels, where they facilitate the curing process under UV light. The incorporation of this compound into polymer formulations can enhance the mechanical properties and biocompatibility of hydrogels, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .

Hydrogel Development

Recent studies have focused on the use of this compound as a component in hydrogel formulations. These hydrogels have shown improved swelling behavior and mechanical strength, which are critical for applications in wound healing and regenerative medicine. The ability to tailor the physicochemical properties of hydrogels through the inclusion of this compound opens avenues for innovative biomedical applications .

Environmental Applications

Detection of Pollutants

In environmental chemistry, derivatives of this compound have been explored for their utility in detecting pollutants such as p-nitrophenol (PNP). The development of sensors based on this compound could provide significant advancements in monitoring environmental pollution and assessing health risks associated with chemical exposure .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Precursor for prodrugs; antimicrobial activity | Improved drug solubility and bioavailability |

| Materials Science | Photoinitiator in polymer chemistry; hydrogel formulations | Enhanced mechanical properties; biocompatibility |

| Environmental Monitoring | Detection of pollutants like p-nitrophenol | Advanced monitoring techniques for environmental safety |

Case Studies

- Prodrug Development : A study highlighted how hydroxymethylated compounds derived from similar structures exhibited enhanced oral bioavailability compared to their parent drugs. This suggests that this compound could be similarly effective when modified appropriately .

- Hydrogel Applications : Research demonstrated that hydrogels incorporating photoinitiators like this compound displayed improved surface morphology and mechanical properties, indicating their suitability for biomedical applications such as drug delivery systems .

- Environmental Sensors : Innovative approaches utilizing derivatives of this compound for pollutant detection have shown promise. These developments are crucial for creating effective monitoring systems to assess environmental health risks .

Propiedades

Número CAS |

101020-62-6 |

|---|---|

Fórmula molecular |

C10H12OS |

Peso molecular |

180.27 g/mol |

Nombre IUPAC |

1-methylsulfanyl-2,3-dihydro-1H-inden-2-ol |

InChI |

InChI=1S/C10H12OS/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3 |

Clave InChI |

IXADDFRHAWPXPL-UHFFFAOYSA-N |

SMILES |

CSC1C(CC2=CC=CC=C12)O |

SMILES canónico |

CSC1C(CC2=CC=CC=C12)O |

Sinónimos |

2-hydroxy-1-methylthioindane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.